molecular formula C14H17ClFNO3 B13024486 8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B13024486
M. Wt: 301.74 g/mol
InChI Key: JVPGBLYACFLXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound characterized by a 1,4-dioxa-8-azaspiro[4.5]decane core substituted with a tri-functionalized aromatic ring (4-chloro-3-fluoro-5-methoxyphenyl). This structure combines a rigid spirocyclic framework with halogen and methoxy substituents, which are known to modulate electronic properties, lipophilicity, and bioactivity. The chloro and fluoro groups enhance metabolic stability, while the methoxy group may improve solubility, making it a candidate for pharmaceutical or materials science applications .

Properties

Molecular Formula

C14H17ClFNO3

Molecular Weight

301.74 g/mol

IUPAC Name

8-(4-chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C14H17ClFNO3/c1-18-12-9-10(8-11(16)13(12)15)17-4-2-14(3-5-17)19-6-7-20-14/h8-9H,2-7H2,1H3

InChI Key

JVPGBLYACFLXKI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)N2CCC3(CC2)OCCO3)F)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically follows a multi-step route involving:

  • Construction of the 1,4-dioxa-8-azaspiro[4.5]decane core.
  • Functionalization of the phenyl ring with chloro, fluoro, and methoxy substituents.
  • Coupling of the substituted phenyl moiety to the spirocyclic scaffold.

The key synthetic challenge lies in the selective installation of halogen substituents (Cl and F) and the methoxy group on the aromatic ring, and the formation of the spirocyclic amine-ether structure without compromising the substituents.

Preparation of the 1,4-Dioxa-8-azaspiro[4.5]decane Core

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is commonly prepared by cyclization reactions involving piperidine derivatives protected or modified with ethylene glycol units to form the dioxane ring.

  • Starting Materials: 4-piperidone derivatives are often used as precursors. The piperidone nitrogen is protected or functionalized to enable subsequent spirocyclization.
  • Cyclization: The formation of the spirocyclic system is achieved by intramolecular nucleophilic substitution or condensation reactions, often catalyzed by acids such as para-toluenesulfonic acid (PTSA) to promote ring closure.
  • Protecting Groups: Ethylene ketal or acetal protecting groups are used on the piperidone to facilitate the formation of the dioxa ring system.

This synthetic approach is supported by patent literature describing substituted 1,4-dioxa-8-azaspiro[4.5]decane compounds and their preparation methods, where sodium hydride and PTSA are used as reagents and catalysts in key steps of the process.

Coupling of the Substituted Phenyl Group to the Spirocyclic Core

The final step involves linking the substituted phenyl moiety to the spirocyclic amine-ether core, typically through a benzylation reaction:

  • Method: The spirocyclic amine is reacted with a benzyl halide or benzophenone derivative bearing the desired substituents under basic or catalytic conditions.
  • Reagents: Morpholine or sodium hydride may be used to deprotonate the amine, facilitating nucleophilic attack on the electrophilic aromatic substituent.
  • Conditions: The reaction is often carried out under inert atmosphere with controlled temperature to optimize yield and purity.

This step is crucial to maintain the integrity of the halogen substituents and the methoxy group on the aromatic ring.

Representative Preparation Data and Conditions

Step Reaction Type Reagents/Catalysts Conditions Notes
1 Formation of spirocyclic core 4-piperidone, ethylene glycol derivatives, PTSA Acid-catalyzed cyclization, reflux Protecting groups used to form dioxa ring
2 Aromatic halogenation Chlorinating and fluorinating agents Controlled electrophilic substitution Regioselective halogenation critical
3 Methoxylation Methyl iodide or dimethyl sulfate, base Mild heating, inert atmosphere Methylation of hydroxy group
4 Coupling (benzylation) Benzyl halide derivative, morpholine or NaH Room temperature to mild heating Nucleophilic substitution on aromatic ring

Research Findings and Optimization Insights

  • Catalyst Use: Para-toluenesulfonic acid (PTSA) is effective for promoting spirocyclization, improving yields and purity.
  • Base Selection: Sodium hydride is preferred for deprotonation in coupling steps due to its strong basicity and ability to generate reactive nucleophiles.
  • Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) improve solubility and reaction rates.
  • Temperature Control: Maintaining moderate temperatures prevents decomposition of sensitive halogen substituents.
  • Purification: Chromatographic techniques are used to isolate the final compound with high purity (typically >98% confirmed by analytical data).

Summary Table of Preparation Methods

Preparation Aspect Key Details
Core Scaffold Formation Acid-catalyzed cyclization of piperidone derivatives with ethylene glycol units
Aromatic Substituent Installation Sequential halogenation (Cl, F) and methoxylation via electrophilic substitution and methylation
Coupling Reaction Nucleophilic benzylation using morpholine or sodium hydride
Catalysts and Reagents PTSA, sodium hydride, methyl iodide/dimethyl sulfate
Solvents DMF, THF, or other polar aprotic solvents
Reaction Conditions Controlled temperature, inert atmosphere, stepwise addition of reagents
Purification Chromatography to achieve >98% purity

Chemical Reactions Analysis

Types of Reactions

8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and selectivity towards these targets. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
8-[(3-Bromo-5-fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane Bromo, fluoro, methyl linkage 330.19 Density: 1.5 g/cm³; Boiling point: 382°C; Hazard: Skin/eye irritation (H315, H319)
8-(Bicyclo[1.1.1]pentan-1-yl)-1,4-dioxa-8-azaspiro[4.5]decane Bicyclo[1.1.1]pentane substituent 209.28 Purity: ≥95%; Used in synthetic intermediates for strained hydrocarbon research
8-((3-Bromo-4-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane Bromo, methoxy, sulfonyl group 392.28 High polarity due to sulfonyl group; potential enzyme inhibition applications
8-(4-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane 4-Methoxyphenyl substituent 263.31 Enhanced solubility from methoxy group; structural simplicity for SAR studies
[¹⁸F]-Labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative Fluorine-18 radiolabel ~330 (estimated) Tumor imaging agent targeting sigma1 receptors; low lipophilicity for improved pharmacokinetics

Structural and Electronic Comparisons

  • Substituent Effects: Halogens (Cl, F, Br): Increase lipophilicity and metabolic stability. For example, bromo-substituted analogs (e.g., 8-[(3-Bromo-5-fluorophenyl)methyl]-) exhibit higher molecular weights and boiling points compared to methoxy derivatives . Sulfonyl Groups: Introduce polarity and hydrogen-bonding capacity, as seen in 8-((3-Bromo-4-methoxyphenyl)sulfonyl)- derivatives, which may improve target binding specificity .

Biological Activity

8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane, identified by its CAS number 1960391-60-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H17ClFNO3C_{14}H_{17}ClFNO_3 and a molecular weight of 301.74 g/mol. Its unique structure includes a spirocyclic framework that contributes to its biological properties.

PropertyValue
CAS Number1960391-60-9
Molecular FormulaC₁₄H₁₇ClFNO₃
Molecular Weight301.74 g/mol
Chemical StructureChemical Structure

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of its interaction with sigma receptors and other pharmacological targets.

Sigma Receptor Binding Affinity

Research indicates that derivatives of dioxa-spiro compounds exhibit significant binding affinity for sigma receptors. For instance, a related compound demonstrated high affinity for σ1 receptors with an inhibition constant Ki=5.4±0.4 nMK_i=5.4\pm 0.4\text{ nM} and selectivity for σ2 receptors (30-fold) and the vesicular acetylcholine transporter (1404-fold) . This suggests that 8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane may also exhibit similar binding characteristics.

Enzyme Inhibition

Compounds with similar frameworks have shown promise as enzyme inhibitors, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial for treating Alzheimer's disease and other cognitive disorders . A study reported that certain synthesized compounds exhibited strong inhibitory activity against urease, which is relevant for treating urinary tract infections .

Case Studies

  • Radiolabeled Compounds : A study involving the synthesis of radiolabeled derivatives demonstrated their application in imaging studies targeting sigma receptors in vivo. The use of [(18)F]-labeled compounds allowed for detailed biodistribution studies, confirming specific binding to sigma receptors in various tissues .
  • Pharmacological Evaluation : Another investigation focused on the biological evaluation of piperidine derivatives revealed that compounds with similar structures had diverse pharmacological activities, including anti-inflammatory and anticancer effects . These findings highlight the potential therapeutic applications of 8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.